![molecular formula C18H17BrN2O3S B2507510 N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898427-20-8](/img/structure/B2507510.png)
N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,2,1-ij]quinoline core, which is a type of heterocyclic compound . This core is substituted with a sulfonamide group, a bromophenyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic core and the various substituents would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo various substitution reactions, while the sulfonamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonamide group and the nonpolar bromophenyl and methyl groups .Scientific Research Applications
Antibacterial Properties
Studies have explored the antibacterial activities of various pyrroloquinoline derivatives. For instance, Ishikawa et al. (1990) synthesized a series of these compounds, including one that showed potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990). Tsuji et al. (1995) also reported on substituted pyrroloquinolines with significant antibacterial activities, highlighting the potential of these compounds in combating bacterial infections (Tsuji et al., 1995).
Diuretic and Antihypertensive Applications
Certain pyrroloquinoline derivatives have been identified as having strong diuretic properties, potentially useful in the treatment of hypertension. Shishkina et al. (2018) detailed the polymorphic modifications of a pyrroloquinoline derivative with significant diuretic effects (Shishkina et al., 2018). Ukrainets et al. (2018) conducted a study on the structure-diuretic activity relationship in a series of pyrroloquinoline carboxamides, indicating their potential as diuretic agents (Ukrainets et al., 2018).
Anti-inflammatory and Anticancer Activities
Pyrroloquinoline derivatives have shown promise in anti-inflammatory and anticancer applications. For example, Moon et al. (2015) highlighted the synthesis of pyrroloquinolines with anti-inflammatory and anticancer activities (Moon et al., 2015). Mphahlele et al. (2020) synthesized pyrroloquinoline carbaldehydes and evaluated their cytotoxicity, finding them effective against breast cancer cell lines and showing potential as kinase inhibitors and COX-2 inhibitors (Mphahlele et al., 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of pyrroloquinoline derivatives are also key areas of research. Paris et al. (1995) synthesized a series of pyrroloquinoline derivatives and analyzed their structure-activity relationships, indicating their potential therapeutic application in asthma (Paris et al., 1995). Kravchenko et al. (2005) described the synthesis of novel pyrroloquinolines, emphasizing their inhibitory activity on caspase-3, an enzyme relevant in apoptosis (Kravchenko et al., 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
The compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s similarity to PABA allows it to inhibit and replace PABA in the enzyme, eventually inhibiting the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The compound affects the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, it prevents the synthesis of folic acid, a crucial component for bacterial DNA synthesis . This results in the inhibition of bacterial growth and cell division .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The compound’s action results in the inhibition of bacterial growth and cell division . This is achieved by hindering the synthesis of folic acid, a crucial component for bacterial DNA synthesis . This makes the compound bacteriostatic rather than bactericidal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s action may be influenced by the pH of the environment, as sulfonamides are known to be most effective in an acidic environment .
properties
IUPAC Name |
N-(4-bromophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-11-16-10-15(9-12-3-2-8-21(17(12)16)18(11)22)25(23,24)20-14-6-4-13(19)5-7-14/h4-7,9-11,20H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUIUJGSAYVNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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